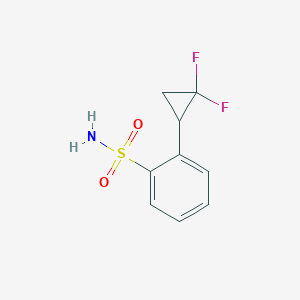
2-(2,2-二氟环丙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-(2,2-Difluorocyclopropyl)benzenesulfonamide has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)benzenesulfonamide typically involves the reaction of 2,2-difluorocyclopropylamine with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(2,2-Difluorocyclopropyl)benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
化学反应分析
Types of Reactions
2-(2,2-Difluorocyclopropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
作用机制
The mechanism of action of 2-(2,2-Difluorocyclopropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The difluorocyclopropyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
2-(2,2-Difluorocyclopropyl)benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
2-(2,2-Difluorocyclopropyl)benzenesulfonamide is unique due to its combination of a difluorocyclopropyl group and a benzenesulfonamide moiety . This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
生物活性
2-(2,2-Difluorocyclopropyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a difluorocyclopropyl group attached to a benzenesulfonamide moiety. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.
The mechanism of action for 2-(2,2-Difluorocyclopropyl)benzenesulfonamide primarily involves its interaction with specific enzymes. It has been investigated for its potential to inhibit various kinases and other targets.
Key Enzyme Inhibition Studies
- Kinase Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of kinases involved in cancer progression. For instance, a study found that analogs incorporating sulfonamide groups resulted in reduced kinase inhibition profiles, suggesting that structural modifications can enhance selectivity and potency against specific kinases .
- Lactate Dehydrogenase (LDH) Inhibition : Compounds related to 2-(2,2-Difluorocyclopropyl)benzenesulfonamide have shown promise in inhibiting LDH in various cancer cell lines. LDH inhibition is associated with reduced lactate production and subsequent cell growth suppression .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Kinase Inhibition | AAK1, DRAK1 | ~1.3 | |
| LDH Inhibition | MiaPaCa-2 (pancreatic cancer) | 0.636 | |
| Cell Growth Suppression | A673 (Ewing’s sarcoma) | 2.450 |
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Selectivity Profiles :
属性
IUPAC Name |
2-(2,2-difluorocyclopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2S/c10-9(11)5-7(9)6-3-1-2-4-8(6)15(12,13)14/h1-4,7H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDMYFSPPZTFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














